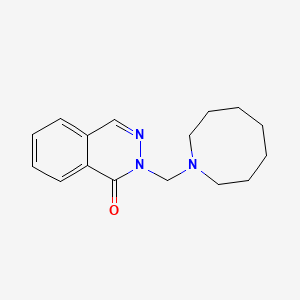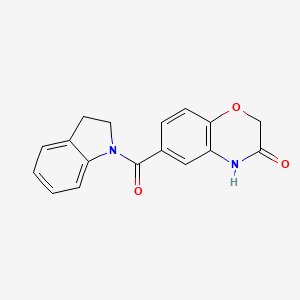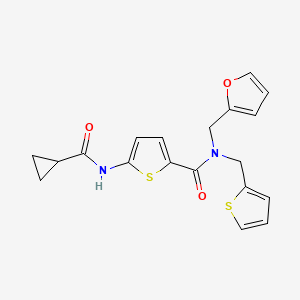
2-(Azocan-1-ylmethyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azocan-1-ylmethyl)phthalazin-1-one, also known as AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AP is a heterocyclic compound that contains both nitrogen and oxygen atoms, making it a versatile molecule for a range of biological and chemical applications.
Mecanismo De Acción
The mechanism of action of 2-(Azocan-1-ylmethyl)phthalazin-1-one is not fully understood, but it is believed to involve the interaction of the compound with metal ions and the generation of reactive oxygen species. The exact mechanism of action may vary depending on the specific application of 2-(Azocan-1-ylmethyl)phthalazin-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Azocan-1-ylmethyl)phthalazin-1-one are still being studied. However, it has been shown that the compound can interact with metal ions and generate reactive oxygen species, which may have both beneficial and harmful effects on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Azocan-1-ylmethyl)phthalazin-1-one in lab experiments is its versatility and potential for use in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 2-(Azocan-1-ylmethyl)phthalazin-1-one is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research involving 2-(Azocan-1-ylmethyl)phthalazin-1-one. One area of interest is the development of more efficient and selective fluorescent probes for metal ion detection. Additionally, further investigation into the potential use of 2-(Azocan-1-ylmethyl)phthalazin-1-one as a photodynamic therapy agent for cancer treatment could lead to the development of new and effective treatments. Finally, exploring the potential use of 2-(Azocan-1-ylmethyl)phthalazin-1-one in other areas, such as catalysis and materials science, could lead to new and exciting applications for this versatile compound.
In conclusion, 2-(Azocan-1-ylmethyl)phthalazin-1-one is a promising compound for scientific research due to its unique structure and potential applications in various fields. Further research is needed to fully understand the compound's mechanism of action and potential benefits and drawbacks. However, the versatility and potential of 2-(Azocan-1-ylmethyl)phthalazin-1-one make it an exciting area of research for scientists in many different disciplines.
Métodos De Síntesis
The synthesis of 2-(Azocan-1-ylmethyl)phthalazin-1-one involves the reaction between phthalic anhydride and 1-aminomethyl azocane in the presence of a catalyst. This process results in the formation of 2-(Azocan-1-ylmethyl)phthalazin-1-one as a white crystalline solid. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
The unique structure of 2-(Azocan-1-ylmethyl)phthalazin-1-one makes it an attractive molecule for various scientific research applications. 2-(Azocan-1-ylmethyl)phthalazin-1-one has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and iron, in biological samples. Additionally, 2-(Azocan-1-ylmethyl)phthalazin-1-one has been investigated for its potential use as a photodynamic therapy agent for cancer treatment. The compound's ability to generate reactive oxygen species upon exposure to light makes it a promising candidate for this application.
Propiedades
IUPAC Name |
2-(azocan-1-ylmethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16-15-9-5-4-8-14(15)12-17-19(16)13-18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPQENORVPEVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-ylmethyl)phthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)




![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)


![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)